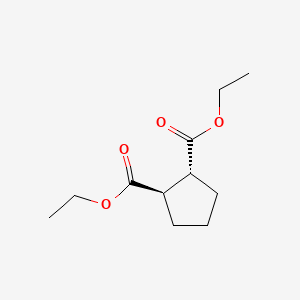
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate is an organic compound with the molecular formula C11H18O4. It is a diester derived from cyclopentane-1,2-dicarboxylic acid. This compound is known for its unique structural properties, which include a five-membered cyclopentane ring with two ester functional groups attached at the 1 and 2 positions in a trans configuration .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate can be synthesized through various methods. One common synthetic route involves the esterification of cyclopentane-1,2-dicarboxylic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically proceeds under reflux conditions to ensure complete esterification .
Industrial Production Methods
In an industrial setting, the production of diethyl trans-cyclopentane-1,2-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cyclopentane-1,2-dicarboxylic acid.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Cyclopentane-1,2-dicarboxylic acid.
Reduction: Cyclopentane-1,2-dimethanol.
Substitution: Various substituted cyclopentane derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed ester hydrolysis reactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of polymers and resins
Wirkmechanismus
The mechanism of action of diethyl trans-cyclopentane-1,2-dicarboxylate involves its interaction with various molecular targets. In biological systems, the ester groups can be hydrolyzed by esterases to release cyclopentane-1,2-dicarboxylic acid and ethanol. This hydrolysis reaction is crucial for its metabolic processing and subsequent biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Diethyl cis-cyclopentane-1,2-dicarboxylate: Similar structure but with cis configuration.
Dimethyl trans-cyclopentane-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of ethyl.
Diethyl cyclohexane-1,2-dicarboxylate: Similar ester groups but with a six-membered ring
Uniqueness
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate is unique due to its trans configuration, which imparts distinct stereochemical properties. This configuration can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .
Eigenschaften
CAS-Nummer |
30689-38-4 |
|---|---|
Molekularformel |
C11H18O4 |
Molekulargewicht |
214.26 g/mol |
IUPAC-Name |
diethyl (1R,2R)-cyclopentane-1,2-dicarboxylate |
InChI |
InChI=1S/C11H18O4/c1-3-14-10(12)8-6-5-7-9(8)11(13)15-4-2/h8-9H,3-7H2,1-2H3/t8-,9-/m1/s1 |
InChI-Schlüssel |
YLRALQSVMCXBSD-RKDXNWHRSA-N |
Isomerische SMILES |
CCOC(=O)[C@@H]1CCC[C@H]1C(=O)OCC |
Kanonische SMILES |
CCOC(=O)C1CCCC1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















